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Compound of Interest

Compound Name: Bacterioruberin

Cat. No.: B1237277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of bacterioruberin
(BR) and its primary derivatives. It is intended to be an objective resource, offering a synthesis

of current experimental data to aid in research and development.

Structural Overview
Bacterioruberin is a C50 carotenoid, distinguished from the more common C40 carotenoids

by its extended polyene chain.[1] This fundamental structural feature, consisting of 13

conjugated double bonds, is central to its potent biological activities.[1][2] The primary

derivatives of bacterioruberin are formed by the sequential dehydration of the parent

molecule.

Key Structural Features:

Bacterioruberin (BR): A C50 carotenoid with a 13-unit conjugated isoprenoid chain and four

hydroxyl groups.[1][3] It is a tertiary alcohol and a tetrol.[3]

Monoanhydrobacterioruberin (MABR): A derivative of BR with one fewer hydroxyl group,

resulting from a dehydration reaction.[1][4]

Bisanhydrobacterioruberin (BABR): A further dehydrated derivative of BR, lacking two

hydroxyl groups.[1][4]
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Glycosylated Derivatives: Bacterioruberin can also be found in glycosylated forms, such as

mono-, di-, and tetra-glycoside-BR.[3]

Geometric Isomers: Due to the presence of numerous double bonds, bacterioruberin exists

in various geometric isomers, including all-trans-BR, 5-cis-BR, 9-cis-BR, and 13-cis-BR.[3]

Below is a diagram illustrating the structural relationship between bacterioruberin and its

anhydro derivatives.

Bacterioruberin (C50H76O4) Monoanhydrobacterioruberin (C50H74O3)- H2O Bisanhydrobacterioruberin (C50H72O2)- H2O

Click to download full resolution via product page

Structural relationship of Bacterioruberin and its anhydro derivatives.

Comparative Performance Data
Quantitative comparisons of the biological activities of purified bacterioruberin and its

individual derivatives are limited in the current literature. Most studies evaluate the performance

of bacterioruberin-rich extracts, which typically contain a mixture of BR and its derivatives.

The data presented below summarizes the antioxidant activities of such extracts.
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Sample Assay IC50 (µg/mL)

Trolox
Equivalent
Antioxidant
Capacity
(TEAC)

Reference

Bacterioruberin

Extract

(Haloferax

marinum)

ABTS -

2.0–8.0 times

higher than

Trolox

[2]

FRAP -
4.62 µg

TEAC/mL
[2]

DPPH -

1.4–3.0 times

higher than

Trolox

[2]

Carotenoid

Extract

(Halococcus

morrhuae)

ABTS 0.85 - [1]

Carotenoid

Extract

(Halobacterium

salinarum)

ABTS 0.84 - [1]

Carotenoid

Extract

(Haloarcula

hispanica)

DPPH 2.05 - [1]

ABTS 3.89 - [1]

Note: The exact composition of bacterioruberin and its derivatives in these extracts can vary

depending on the source organism and extraction method.
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The following are detailed methodologies for key experiments cited in the literature for the

extraction, identification, and antioxidant activity assessment of bacterioruberin and its

derivatives.

Extraction and Purification of Bacterioruberin
This protocol is adapted from a method for extracting bacterioruberin from halophilic archaea.

[3]

a. Cell Disruption and Solid-Liquid Extraction:

Harvest the cell biomass by centrifugation.

Perform simultaneous cell disruption and extraction by shaking the biomass with an

appropriate solvent (e.g., ethanol, or aqueous solutions of non-ionic surfactants like Tween®

20) at room temperature (20–25 °C) under constant vertical rotation at 50 rpm for 45

minutes, protected from light.[3]

Separate the liquid extract from the cell debris by centrifugation.

b. Purification by Thin-Layer Chromatography (TLC):

Concentrate the crude extract under reduced pressure.

Apply the concentrated extract to a silica gel 60 TLC plate.

Develop the plate using a mobile phase of acetone:dichloromethane (1:1, v/v).[3]

Scrape the band corresponding to bacterioruberin and elute the pigment with a suitable

solvent.

Structural Identification by UPLC-ESI-MS/MS
This protocol is based on methods used for the analysis of carotenoid profiles.[4]

a. Chromatographic Separation:

Use a C18 reverse-phase column (e.g., Syncronis C18, 250 mm × 4.6 mm, 5 μm).[2]
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Employ an isocratic mobile phase of 100% methanol at a flow rate of 1.0 mL/min.[2]

Set the injection volume to 20 μL.

Monitor the eluent at 490 nm and record online spectra between 300 and 600 nm.[2]

b. Mass Spectrometry:

Couple the UPLC system to a mass spectrometer with an atmospheric pressure chemical

ionization (APCI) or electrospray ionization (ESI) source.

Operate the mass spectrometer in positive ion mode.

Identify bacterioruberin and its derivatives based on their mass-to-charge ratio (m/z):

Bacterioruberin (C50H76O4): [M+H]+ at m/z 741.5[4]

Monoanhydrobacterioruberin (C50H74O3): [M+H]+ at m/z 723.5[4]

Bisanhydrobacterioruberin (C50H72O2): [M+H]+ at m/z 705.5

Antioxidant Activity Assays
The following are standard protocols for determining the antioxidant capacity of carotenoid

extracts.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Prepare a stock solution of DPPH in methanol (e.g., 0.6 mM).

In a test tube, mix 1 mL of the carotenoid extract (at various concentrations) with 3 mL of

methanol and 0.5 mL of the DPPH solution.

Incubate the mixture in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a spectrophotometer.

Calculate the percentage of radical scavenging activity using the formula: % Scavenging =

[(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH
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solution without the sample, and A_sample is the absorbance of the reaction mixture.

Determine the IC50 value, which is the concentration of the sample required to scavenge

50% of the DPPH radicals.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45

mM potassium persulfate in the dark at room temperature for 12-16 hours.

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

Add 10 µL of the carotenoid extract (at various concentrations) to 1 mL of the diluted ABTS•+

solution.

Incubate the mixture at room temperature for 6 minutes.

Measure the absorbance at 734 nm.

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Biosynthesis Pathway
Bacterioruberin is synthesized from the C40 carotenoid lycopene through the addition of two

C5 isoprene units. The diagram below illustrates the key steps in this pathway.
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Lycopene (C40)

Bisanhydrobacterioruberin

+ 2 x C5 units

Monoanhydrobacterioruberin

+ H2O

Bacterioruberin (C50)

+ H2O

Click to download full resolution via product page

Biosynthesis of Bacterioruberin from Lycopene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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